molecular formula C8H10Cl2O3 B14374632 3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one CAS No. 89345-06-2

3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one

Cat. No.: B14374632
CAS No.: 89345-06-2
M. Wt: 225.07 g/mol
InChI Key: QNHHFTMHPWSFAU-UHFFFAOYSA-N
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Description

3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one is a chemical compound with the molecular formula C8H10Cl2O3 It is known for its unique structure, which includes a five-membered oxolanone ring substituted with dichloro and oxobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one typically involves the reaction of 3-chloropropionyl chloride with 2,3-dichlorobutan-1-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxolanone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dichloro-5-(3-oxopropyl)oxolan-2-one
  • 3,3-Dichloro-5-(3-oxobutyl)tetrahydrofuran-2-one

Uniqueness

3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one is unique due to its specific substitution pattern and ring structure

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis and a subject of interest in biological and medicinal studies.

Properties

CAS No.

89345-06-2

Molecular Formula

C8H10Cl2O3

Molecular Weight

225.07 g/mol

IUPAC Name

3,3-dichloro-5-(3-oxobutyl)oxolan-2-one

InChI

InChI=1S/C8H10Cl2O3/c1-5(11)2-3-6-4-8(9,10)7(12)13-6/h6H,2-4H2,1H3

InChI Key

QNHHFTMHPWSFAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CC(C(=O)O1)(Cl)Cl

Origin of Product

United States

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